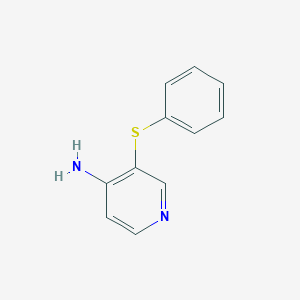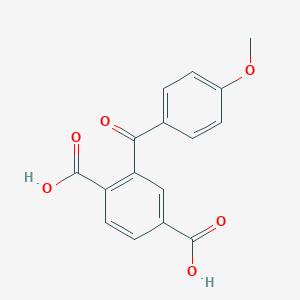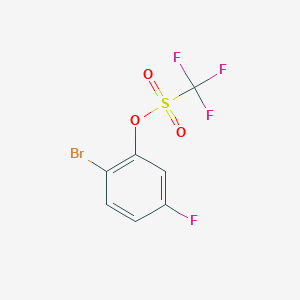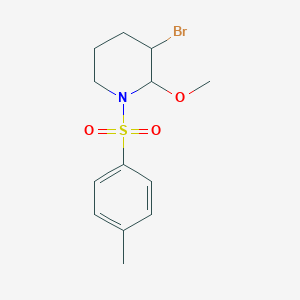![molecular formula C17H8F13NO B14228086 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one CAS No. 821789-63-3](/img/structure/B14228086.png)
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one is a chemical compound belonging to the class of per- and polyfluoroalkyl substances. These compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. The presence of the tridecafluorohexyl group imparts significant hydrophobic and lipophobic characteristics to the molecule, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one typically involves the reaction of 4-(tridecafluorohexyl)benzene with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in an organic solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the catalytic reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or chromatography to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-4(1H)-one moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the pyridin-4(1H)-one moiety.
Applications De Recherche Scientifique
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers with unique properties.
Biology: Investigated for its potential use in biological assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty coatings, surfactants, and materials with high chemical resistance and low surface energy.
Mécanisme D'action
The mechanism of action of 1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The tridecafluorohexyl group enhances the compound’s ability to penetrate lipid membranes, allowing it to reach intracellular targets. The pyridin-4(1H)-one moiety can form hydrogen bonds and other interactions with the active sites of target proteins, resulting in inhibition or activation of their function.
Comparaison Avec Des Composés Similaires
1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one can be compared with other similar compounds, such as:
1-[4-(Tridecafluorohexyl)phenyl]pyridin-2(1H)-one: Similar structure but with the pyridin-2(1H)-one moiety, which may exhibit different reactivity and biological activity.
1-[4-(Tridecafluorohexyl)phenyl]pyridin-3(1H)-one: Another isomer with the pyridin-3(1H)-one moiety, potentially leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the tridecafluorohexyl group and the pyridin-4(1H)-one moiety, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
821789-63-3 |
|---|---|
Formule moléculaire |
C17H8F13NO |
Poids moléculaire |
489.23 g/mol |
Nom IUPAC |
1-[4-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]pyridin-4-one |
InChI |
InChI=1S/C17H8F13NO/c18-12(19,9-1-3-10(4-2-9)31-7-5-11(32)6-8-31)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h1-8H |
Clé InChI |
HNLQYAWUSZHFES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)

![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)
![4-[4,6-Bis(4-fluorophenyl)-1,3,5-triazin-2(1H)-ylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14228029.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)
![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)



propanedioate](/img/structure/B14228060.png)




